Benzenesulfonylfluoride, 4-[2-(acetylamino)ethyl]-
Overview
Description
Benzenesulfonylfluoride, 4-[2-(acetylamino)ethyl]-: is a chemical compound with the molecular formula C10H12FNO3S and a molecular weight of 245.27 g/mol . . This compound is primarily used in scientific research and industrial applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Benzenesulfonylfluoride, 4-[2-(acetylamino)ethyl]- typically involves the reaction of 4-(2-aminoethyl)benzenesulfonyl fluoride with acetic anhydride under controlled conditions . The reaction is carried out in an organic solvent such as dichloromethane or chloroform, and the product is purified through recrystallization or chromatography.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity, often involving automated systems for precise control of temperature, pressure, and reactant concentrations .
Chemical Reactions Analysis
Types of Reactions: Benzenesulfonylfluoride, 4-[2-(acetylamino)ethyl]- undergoes various chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions where the sulfonyl fluoride group is replaced by other nucleophiles.
Common Reagents and Conditions:
Nucleophiles: Common nucleophiles used in substitution reactions include amines, alcohols, and thiols.
Hydrolysis Conditions: Acidic hydrolysis typically uses hydrochloric acid, while basic hydrolysis employs sodium hydroxide.
Major Products:
Substitution Products: Depending on the nucleophile, the major products can include sulfonamides, sulfonate esters, or sulfonate thioesters.
Hydrolysis Products: The primary products of hydrolysis are benzenesulfonic acid and fluoride ion.
Scientific Research Applications
Chemistry: Benzenesulfonylfluoride, 4-[2-(acetylamino)ethyl]- is used as a reagent in organic synthesis, particularly in the preparation of sulfonamide derivatives .
Biology and Medicine: In biological research, this compound is employed as a protease inhibitor. It irreversibly inhibits serine proteases such as trypsin, chymotrypsin, and thrombin, making it valuable in studies involving protein degradation and enzyme kinetics .
Industry: The compound is used in the production of pharmaceuticals and agrochemicals. Its ability to inhibit proteases is exploited in the formulation of drugs that target specific enzymes .
Mechanism of Action
Mechanism of Action: Benzenesulfonylfluoride, 4-[2-(acetylamino)ethyl]- exerts its effects by covalently modifying the active site of serine proteases. The sulfonyl fluoride group reacts with the hydroxyl group of the serine residue in the enzyme’s active site, forming a stable sulfonate ester. This irreversible modification inactivates the enzyme, preventing it from catalyzing its substrate .
Molecular Targets and Pathways: The primary molecular targets are serine proteases, which play crucial roles in various physiological processes, including digestion, blood coagulation, and immune response .
Comparison with Similar Compounds
Phenylmethanesulfonyl fluoride (PMSF): Another serine protease inhibitor with similar inhibitory properties but higher toxicity.
Diisopropyl fluorophosphate (DFP): A potent serine protease inhibitor with applications in neurobiology but also higher toxicity.
Uniqueness: Benzenesulfonylfluoride, 4-[2-(acetylamino)ethyl]- is unique due to its lower toxicity and higher water solubility compared to PMSF and DFP. These properties make it a safer and more versatile reagent for use in biological and chemical research .
Properties
IUPAC Name |
4-(2-acetamidoethyl)benzenesulfonyl fluoride | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12FNO3S/c1-8(13)12-7-6-9-2-4-10(5-3-9)16(11,14)15/h2-5H,6-7H2,1H3,(H,12,13) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KIRUPWKQWOQBCT-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NCCC1=CC=C(C=C1)S(=O)(=O)F | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12FNO3S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50308846 | |
Record name | Benzenesulfonylfluoride, 4-[2-(acetylamino)ethyl]- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50308846 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
245.27 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
30827-98-6 | |
Record name | NSC210250 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=210250 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Benzenesulfonylfluoride, 4-[2-(acetylamino)ethyl]- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50308846 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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